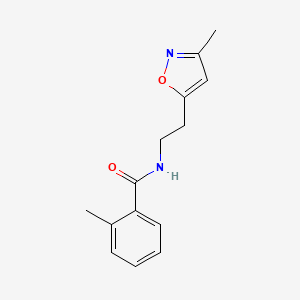
2-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” is a complex organic molecule that contains an isoxazole ring and a benzamide group. Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Benzamide is a simple carboxamide that consists of a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the attachment of the benzamide group. Isoxazole rings can be synthesized through several methods, including the reaction of α-hydroxy ketones or α-acetoxyketones with hydroxylamine . The benzamide group could be introduced through a reaction with benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the benzamide group. The isoxazole ring is a planar, aromatic ring, which contributes to the stability of the molecule . The benzamide group is also planar and can participate in resonance stabilization .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The isoxazole ring is relatively stable but can undergo reactions at the nitrogen and oxygen atoms . The benzamide group can participate in various reactions typical of carboxamides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could contribute to its stability and solubility .科学的研究の応用
Molecular Structure and Interactions
The molecule 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, which is structurally similar to 2-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide, consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This structure forms a pseudo six-membered ring through an intramolecular C-H...O hydrogen bond, contributing to the planarity of the isoxazole group. A delocalized orbital spreads from the isoxazole ring to the carbonyl group, indicating potential interactions in chemical processes (Rodier et al., 1993).
Gelation Behavior and Crystal Engineering
N-(thiazol-2-yl) benzamide derivatives, including compounds like 3-methyl-N-(thiazol-2-yl) benzamide, have been investigated for their gelation behavior. The study focuses on the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior using a crystal engineering approach. These compounds, including 3-methyl-N-(5-methylthiazol-2-yl) benzamide, displayed gelation behavior towards ethanol/water and methanol/water mixtures, emphasizing their potential application in materials science and molecular engineering (Yadav & Ballabh, 2020).
Anticancer Activity
In the field of medicinal chemistry, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. This research indicates the potential use of structurally related compounds like this compound in developing new anticancer drugs (Ravinaik et al., 2021).
Antiviral Activity
A study on benzamide-based 5-aminopyrazoles and their corresponding derivatives demonstrated significant anti-influenza A virus (subtype H5N1) activity. This suggests that this compound, due to its structural similarities, could have potential applications in antiviral drug development (Hebishy et al., 2020).
作用機序
Mode of Action
It’s known that benzamide, a component of the compound, reacts with azo and diazo compounds to generate toxic gases . More research is needed to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that benzamide, a component of the compound, forms flammable gases with strong reducing agents
Result of Action
It’s known that benzamide, a component of the compound, on combustion generates toxic mixed oxides of nitrogen (NOx)
将来の方向性
Future research could explore the potential uses of this compound, particularly given the wide range of biological activities exhibited by isoxazole derivatives . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
特性
IUPAC Name |
2-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-4-6-13(10)14(17)15-8-7-12-9-11(2)16-18-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYWXGAQNPFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

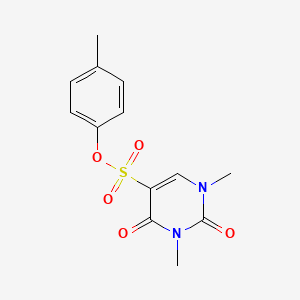

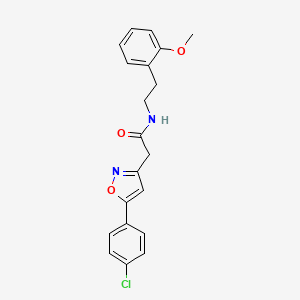
![N-(tert-butyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2962644.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
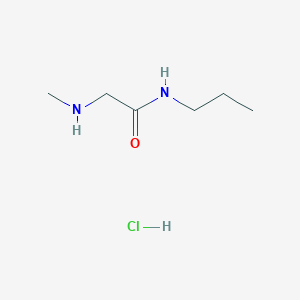
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)
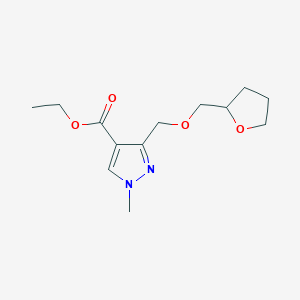
![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962653.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2962654.png)

